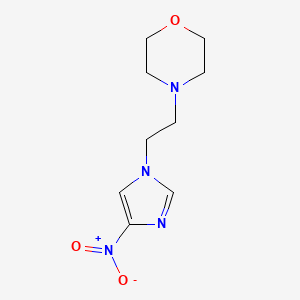

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von RGW 611 beinhaltet die Reaktion von Morpholin mit 4-Nitroimidazol. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktion kann wie folgt zusammengefasst werden:

Ausgangsstoffe: Morpholin und 4-Nitroimidazol.

Reaktionsbedingungen: Die Reaktion wird in einem geeigneten Lösungsmittel, wie z.B. Dimethylsulfoxid (DMSO), bei erhöhter Temperatur durchgeführt, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von RGW 611 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen: RGW 611 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe in RGW 611 kann Oxidationsreaktionen eingehen, um entsprechende Nitroso- und Hydroxylamin-Derivate zu bilden.

Reduktion: Die Nitrogruppe kann auch reduziert werden, um Amin-Derivate zu bilden.

Substitution: Der Morpholinring kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können eingesetzt werden.

Substitutionsreagenzien: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Nitroso-, Hydroxylamin- und Amin-Derivate sowie verschiedene substituierte Morpholin-Derivate .

Analyse Chemischer Reaktionen

Types of Reactions: RGW 611 undergoes various chemical reactions, including:

Oxidation: The nitro group in RGW 611 can undergo oxidation reactions to form corresponding nitroso and hydroxylamine derivatives.

Reduction: The nitro group can also be reduced to form amine derivatives.

Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include nitroso, hydroxylamine, and amine derivatives, as well as various substituted morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine is recognized as an impurity in the antimicrobial agent Nimorazole, which is effective against anaerobic bacteria and protozoa. The presence of this compound is crucial for ensuring the purity and efficacy of Nimorazole during pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds with nitroimidazole structures, including this compound, exhibit notable biological activity against various pathogens. This compound has been studied for its potential to overcome resistance seen in some bacteria, such as Helicobacter pylori, which is known for its role in gastric ulcers .

Radiosensitizer Potential

The compound has been investigated for its role as a radiosensitizer in cancer treatment. It enhances radiation-induced cell death in hypoxic tumor cells, making it a candidate for improving the efficacy of radiation therapy. This application is particularly relevant in the context of treating tumors that are resistant to conventional therapies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of morpholine with 4-nitroimidazole under controlled conditions to ensure high purity and yield. The mechanism of action primarily revolves around its ability to generate reactive intermediates that can inhibit DNA synthesis in target cells, leading to cell death .

Case Studies and Experimental Findings

Numerous studies have documented the effectiveness of this compound in various experimental settings:

- Antibacterial Efficacy: In vitro studies have shown that this compound can inhibit the growth of both metronidazole-sensitive and resistant strains of Helicobacter pylori, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxic Activity: Research on hybrid compounds incorporating this structure has indicated significant cytotoxic effects against human cancer cell lines, further supporting its application in oncology .

Wirkmechanismus

The mechanism of action of RGW 611 involves its ability to enhance radiation-induced cell death in hypoxic cells. The compound targets hypoxic cells, which are typically resistant to radiation therapy. By enhancing the sensitivity of these cells to radiation, RGW 611 increases the efficacy of the treatment. The molecular targets and pathways involved include the nitroimidazole moiety, which undergoes reduction in hypoxic conditions, leading to the formation of reactive intermediates that cause DNA damage and cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Misonidazol: Ein weiteres Nitroimidazol-Derivat, das als Strahlensensibilisator verwendet wird.

Etanidazol: Eine Nitroimidazol-Verbindung mit ähnlichen Eigenschaften wie RGW 611.

Nimorazol: Ein Strahlensensibilisator, der bei der Behandlung von Kopf- und Halskrebs eingesetzt wird.

Vergleich: RGW 611 ist einzigartig in seiner verbesserten Fähigkeit, den Zelltod in hypoxischen Zellen im Vergleich zu anderen Nitroimidazol-Derivaten zu induzieren. Seine spezifische Struktur ermöglicht eine effizientere Anlagerung und Sensibilisierung hypoxischer Zellen, was es zu einer wertvollen Verbindung in der Strahlentherapieforschung macht .

Biologische Aktivität

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antiparasitic, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a morpholine ring substituted with a 4-nitro-1H-imidazole moiety, which is known for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with nitroimidazole structures exhibit significant antibacterial properties. For instance, derivatives of nitroimidazole have shown effectiveness against Helicobacter pylori, which is responsible for gastric ulcers. In studies employing the disk diffusion method, certain derivatives demonstrated inhibition zones indicating strong antibacterial activity against both metronidazole-sensitive and resistant strains .

| Compound | Inhibition Zone (mm) | Target |

|---|---|---|

| 4-Nitroimidazole Derivative | 32 (sensitive), 27 (resistant) | H. pylori |

2. Antiparasitic Activity

Nitroimidazole derivatives are also recognized for their antiparasitic effects. For example, the compound has been evaluated for its activity against Plasmodium species, the causative agents of malaria. Studies have shown that modifications to the imidazole ring can enhance solubility and metabolic stability while maintaining or improving antiparasitic efficacy .

| Compound | Activity Against P. falciparum | Solubility (µM) |

|---|---|---|

| Modified Nitroimidazole | EC50 0.010 µM | 5 |

3. Anticancer Properties

The potential of nitroimidazoles in cancer therapy has been explored extensively. Compounds like this compound have been investigated for their ability to selectively target hypoxic tumor cells, enhancing the efficacy of radiation therapy . The mechanism involves the formation of reactive species that can damage DNA in hypoxic conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. focused on synthesizing and evaluating the bioactivity of various imidazole derivatives against clinical strains of H. pylori. The results indicated that certain derivatives exhibited promising antibacterial properties, with significant inhibition observed at low concentrations .

Case Study 2: Antiparasitic Activity in Malaria Models

An investigation into the pharmacological profile of a series of nitroimidazole-based compounds revealed that modifications to the imidazole ring significantly improved their activity against malaria parasites. The optimized compounds showed enhanced efficacy in mouse models, suggesting potential for therapeutic development .

Eigenschaften

IUPAC Name |

4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAAIIQCHGJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879596 | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-78-5 | |

| Record name | 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.